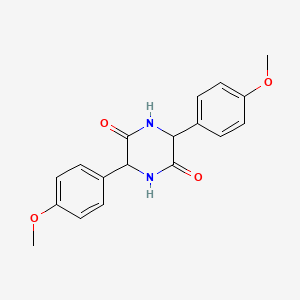![molecular formula C20H23NO4S B2737967 dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-82-5](/img/structure/B2737967.png)
dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate” is a complex organic molecule. It contains a pyrrolo[1,2-c][1,3]thiazole core, which is a bicyclic system containing a pyrrole ring fused with a thiazole ring. The molecule also has a phenyl ring substituted with a tert-butyl group, and two carboxylate ester groups .
Molecular Structure Analysis
The molecular formula of this compound is C20H23NO4S, and its molecular weight is 373.47 . The structure contains a pyrrolo[1,2-c][1,3]thiazole core, a phenyl ring, and two carboxylate ester groups .Applications De Recherche Scientifique
Cycloaddition and Chemical Reactivity
Dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate, a closely related compound, participates in cycloaddition reactions with electron-deficient alkenes and alkynes, acting as a thiocarbonyl ylide or azomethine ylide. These reactions are insightful for understanding the chemical reactivity and potential synthetic applications of pyrrolo[1,2-c]thiazole derivatives. Such behavior underpins the synthesis of novel compounds with potential applications in material science and pharmacology (Sutcliffe et al., 2000).
Antibacterial and Mosquito Larvicidal Properties
Research involving structurally similar compounds, such as novel thiadiazolotriazin-4-ones, highlights potential antibacterial and mosquito-larvicidal activities. These studies indicate that modifications to the pyrrolo[1,2-c][1,3]thiazole scaffold could yield derivatives with useful biological activities, providing a pathway for the development of new therapeutic agents (Castelino et al., 2014).
Antileukemic Activity
The synthesis and evaluation of antileukemic activity of derivatives of dimethyl 5-(2-thienyl)pyrrolo[1,2-c]thiazole underline the potential of pyrrolo[1,2-c][1,3]thiazole derivatives in the development of antileukemic therapies. These studies suggest that specific structural modifications can enhance biological activity, which could be crucial for pharmaceutical research and drug development (Ladurée et al., 1989).
Conformational Analysis
The conformational behavior of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide has been studied in low-temperature matrixes, revealing insights into the molecular structure that could influence the compound's reactivity and physical properties. Understanding these conformational preferences is crucial for the design of materials with specific optical or electronic properties (Kaczor et al., 2006).
Molecular Weaker Interactions and Chemical Reactivity
The study on molecular weaker interactions and chemical reactivity of synthesized compounds related to pyrrole and thiazole derivatives provides valuable information on the electronic structure, which can be utilized in designing compounds with desired reactivity and properties for applications in various scientific fields (Singh et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 5-(4-tert-butylphenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-20(2,3)13-8-6-12(7-9-13)17-16(19(23)25-5)15(18(22)24-4)14-10-26-11-21(14)17/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDPZUKWHOVVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=C3N2CSC3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chloro-6-fluorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2737885.png)

![N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2737888.png)
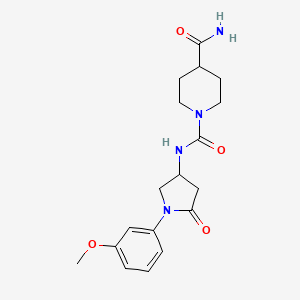
![N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2737893.png)

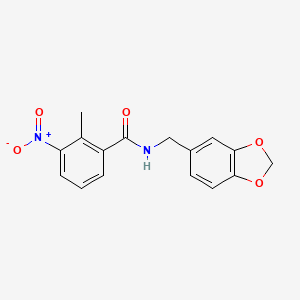
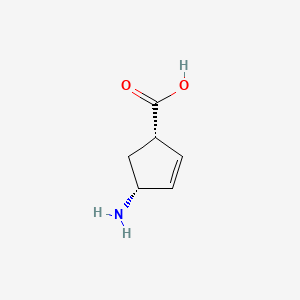
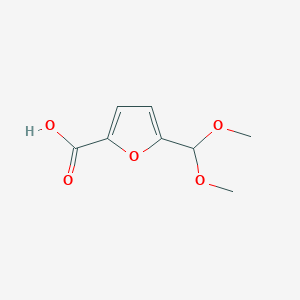
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2737903.png)
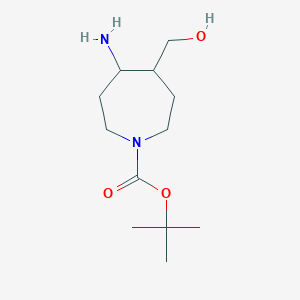
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2737905.png)
